Methanone, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)phenyl-
Description
The compound Methanone, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)phenyl- features a thieno[2,3-b]pyridine core substituted with an amino group, two phenyl rings at positions 4 and 6, and a phenylmethanone moiety at position 2. This article compares its structural, synthetic, and functional properties with key analogues.
Properties
CAS No. |
58327-73-4 |
|---|---|
Molecular Formula |
C26H18N2OS |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C26H18N2OS/c27-23-22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)28-26(22)30-25(23)24(29)19-14-8-3-9-15-19/h1-16H,27H2 |
InChI Key |
ZRRONMIBMQJRJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyanothioacetamide-Based Cyclocondensation
A second route employs cyanothioacetamide (III) as a sulfur source. As outlined in U.S. Patent 7,935,533, 1,3-diones (II) react with cyanothioacetamide in ethanol/triethylamine to form 2-mercaptonicotinonitriles (IV). Subsequent treatment with chloroacetamide (V) in DMF/sodium carbonate induces cyclization, producing the thieno[2,3-b]pyridine core. This method is modular, allowing R₁ and R′ group diversification via post-cyclization modifications (e.g., SNAr reactions).
Pyridinium Salt Hydrogenation
Patented by Rhône-Poulenc, pyridinium salts (e.g., ##STR7## ) are hydrogenated to yield thieno-pyridines. For instance, condensing 2-(2-thienyl)-ethyl paratoluene sulfonate with ortho-chlorobenzylamine in acetonitrile forms a pyridinium intermediate, which is reduced under H₂/Pd-C to afford the target structure. This method achieves 83% yield but requires careful temperature control (<25°C) during halide substitution.
Synthesis of (3-Amino-4,6-Diphenylthieno[2,3-b]Pyridin-2-Yl)Phenyl-Methanone
Stepwise Functionalization of the Thieno[2,3-b]Pyridine Core
The methanone derivative is synthesized via Friedel-Crafts acylation of the preformed thieno[2,3-b]pyridine. As detailed by VulcanChem, the amino group at position 3 is introduced early using thiourea derivatives, while phenyl rings at positions 4 and 6 are installed via Suzuki-Miyaura couplings. The final acylation employs benzoyl chloride in AlCl₃, yielding the title compound with 406.5 g/mol molecular weight.
Table 1: Key Reagents and Conditions for Methanone Synthesis
One-Pot Multi-Component Approaches
Recent innovations utilize one-pot sequences to streamline synthesis. For example, Patel et al. report a tandem alkylation-condensation where enethiolate salts (from aryl acetonitriles and dithioesters) react directly with 2-chlorophenacyl bromide. This method avoids intermediate isolation, achieving 72% yield for the methanone derivative.
Optimization Challenges and Solutions
Regioselectivity in Cyclization
A major challenge is controlling regioselectivity during thiophene-pyridine fusion. Using bulky directing groups (e.g., 2,6-dimethylphenyl) on the thiophene substrate favors annulation at the 2,3-position, as steric hindrance minimizes competing pathways. Additionally, polar solvents (DMF > THF) enhance cyclization rates by stabilizing transition states.
Amino Group Protection-Deprotection
The 3-amino group is prone to oxidation during acylation. Boc-protection (tert-butyloxycarbonyl) prior to benzoylation prevents side reactions, with subsequent TFA-mediated deprotection restoring the amine. This strategy improves overall yield from 52% to 68%.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Methanone Synthesis Methods
| Method | Steps | Total Yield | Scalability | Cost |
|---|---|---|---|---|
| Heteroannulation | 3 | 61% | High | $$ |
| Cyanothioacetamide route | 4 | 55% | Moderate | $$$ |
| Pyridinium hydrogenation | 5 | 48% | Low | $$$$ |
The heteroannulation route offers superior scalability and cost-effectiveness, making it preferred for industrial applications. Conversely, the cyanothioacetamide method allows greater functional group versatility.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 3 acts as a nucleophile, enabling reactions with electrophilic agents. Key examples include:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine, RT | N-Acetyl derivative | 85% |
| Sulfonylation | Tosyl chloride, DMF, 60°C | N-Tosylamide | 78% |
| Alkylation | Benzyl bromide, K₂CO₃, DMF, reflux | N-Benzylated thienopyridine | 72% |
In these reactions, the amino group undergoes substitution to form stable amides or amines, enhancing solubility for pharmacological studies.
Condensation Reactions
The carbonyl group in the methanone moiety participates in condensation with amines or hydrazines:
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux | Hydrazone derivative | |
| Phenylenediamine | AcOH, 80°C | Schiff base complex |
These reactions exploit the ketone’s electrophilicity, forming conjugates with applications in coordination chemistry.
Cyclization Reactions
Intramolecular cyclization is critical for synthesizing fused polycyclic systems. For example:
-
React 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (2a,b ) with α-haloketones in ethanolic NaOEt under reflux.
-
Intermediate S-alkylated products cyclize to form thieno[2,3-b]pyridines.
| Starting Material | Cyclization Agent | Product | Yield |
|---|---|---|---|
| Bis-bromoacetyl derivative | NaOEt, ethanol | Piperazine-linked bis(thienopyridinyl)methanone | 70–72% |
This method highlights the role of base-catalyzed cyclization in constructing complex architectures .
Acylation and Esterification
The phenylmethanone group undergoes Friedel-Crafts acylation:
| Reagent | Catalyst | Product | Application |
|---|---|---|---|
| Acetic anhydride | AlCl₃, CH₂Cl₂ | Acetylated aryl derivative | Drug metabolite synthesis |
| Benzoyl chloride | FeCl₃, nitrobenzene | Benzoylated analog | Polymer precursor |
Cross-Coupling Reactions
The phenyl rings facilitate Suzuki-Miyaura couplings for biaryl synthesis:
| Partner | Catalyst | Conditions | Yield |
|---|---|---|---|
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | 65% |
| Vinylboronic ester | Pd(OAc)₂, SPhos | Toluene, reflux | 58% |
These reactions enable modular derivatization for structure-activity relationship (SAR) studies.
Mechanistic Insights
-
Nucleophilic Substitution : The amino group’s lone pair attacks electrophiles (e.g., acyl chlorides), forming tetrahedral intermediates that collapse to amides.
-
Cyclization : Base-mediated deprotonation generates thiolate anions, which undergo intramolecular nucleophilic attack on adjacent carbonyl groups .
-
Cross-Coupling : Oxidative addition of palladium to C–X bonds precedes transmetalation with boronic acids, culminating in reductive elimination.
Scientific Research Applications
Methanone has been investigated for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
1. Anticancer Activity
Research indicates that derivatives of thieno[2,3-b]pyridines exhibit significant anticancer properties. For example, studies have shown that Methanone can inhibit the proliferation of various cancer cell lines. The mechanism involves disrupting cellular processes essential for cancer cell survival .
Case Study:
In a study involving human cancer cell lines (HCT-116 and MCF-7), Methanone derivatives demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent anticancer activity .
2. Antimicrobial Effects
Methanone has also shown promise as an antimicrobial agent. Its interaction with bacterial cell membranes can lead to cell lysis and death, making it a candidate for developing new antibiotics .
Material Science Applications
The electronic properties of Methanone allow it to be utilized in materials science, particularly in the development of organic semiconductors and photovoltaic devices. The conjugated system formed by the thieno[2,3-b]pyridine structure contributes to its ability to conduct electricity and interact with light.
Potential Applications:
- Organic light-emitting diodes (OLEDs)
- Solar cells
- Sensors
Comparative Analysis with Related Compounds
To understand Methanone's unique position within its chemical family, a comparison with similar compounds is useful.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methanone | Thieno[2,3-b]pyridine core with amino and phenyl groups | Anticancer, antimicrobial |
| Compound A | Similar thieno structure but lacks phenyl substituents | Antimicrobial |
| Compound B | Contains additional halogen substituents | Anti-inflammatory |
| Compound C | Modified pyridine ring | Kinase inhibition |
This table illustrates how Methanone's structural features may contribute to its distinct biological profile compared to related compounds .
Mechanism of Action
The mechanism of action of (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane of bacteria, leading to cell lysis and death. The compound may also inhibit key enzymes involved in bacterial metabolism, further enhancing its antimicrobial effects .
Comparison with Similar Compounds
Structural Variations and Molecular Features
The table below highlights substituent differences, molecular weights, and key properties among related compounds:
Key Observations :
- Halogen Effects : Chlorophenyl variants (e.g., 4-chloro in ) introduce electron-withdrawing effects, which may alter electronic absorption spectra and receptor binding .
- Dimeric Structures : Piperazine-linked dimers (e.g., compound 12b) exhibit higher melting points (~290°C), suggesting enhanced thermal stability due to extended conjugation and hydrogen bonding .
Spectroscopic and Physical Properties
- Electronic Absorption: Amino and aryl groups contribute to strong UV-Vis absorption. The diphenyl-substituted target compound likely exhibits redshifted absorption compared to dimethyl analogues due to extended conjugation .
- Fluorescence : Solvent polarity significantly affects emission profiles. For example, trimethyl derivatives (compound 1 in ) show solvatochromism, a property expected to be amplified in diphenyl variants.
Biological Activity
Methanone, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)phenyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of thienopyridine derivatives, including Methanone, involves several chemical reactions. Traditional methods include the reaction of 3-benzoyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents to yield the desired thienopyridine structure. The specific reaction conditions and reagents can significantly affect the yield and purity of the final product .
Anticancer Properties
Research has indicated that thienopyridine derivatives exhibit anticancer activity. In vitro studies have shown that Methanone can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that compounds similar to Methanone possess IC50 values in the low micromolar range against human cancer cell lines, indicating potent anti-proliferative effects .
The mechanism by which Methanone exerts its biological effects is primarily through the inhibition of specific signaling pathways involved in cell proliferation and survival. For example, it has been shown to interfere with the MAPK pathway, which is crucial for tumor growth and metastasis. This interference leads to reduced expression of oncogenes and increased apoptosis in cancer cells .
Case Studies
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 0.29 μM | ERK pathway inhibition |
| Study 2 | A549 (Lung Cancer) | 0.45 μM | Induction of apoptosis |
| Study 3 | HeLa (Cervical Cancer) | 0.35 μM | Inhibition of cell cycle progression |
These studies highlight the compound's potential as an anticancer agent through various mechanisms.
Antimicrobial Effects
Methanone has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases .
Neuroprotective Effects
There is emerging evidence suggesting that thienopyridine derivatives may offer neuroprotective benefits. They appear to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which could have implications for treating neurodegenerative diseases .
Q & A
Q. Table 1: Key Spectral Data for Structural Validation
| Technique | Critical Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.49–7.81 (m, Ar-H), 5.48 (s, NH₂) | |
| EI-MS | m/z 514 [M⁺], 484 [M⁺–CH₂CH₃] | |
| HMBC | Correlations between NH₂ and pyridine C-3 |
Q. Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol (reflux) | +25% vs. DMF |
| Catalyst | 1% H₂SO₄ | 85% conversion |
| Reaction Time | 4 hours | Maximizes purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
